[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide, with the CAS number 913523-67-8, is a compound that belongs to the class of organic molecules known as indoles. Indoles are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This specific compound features a sulfanyl group attached to the indole moiety, which contributes to its unique chemical properties and potential biological activities.
The compound is classified under small molecules and is identified as an experimental drug with no current US approval or clinical trials reported. It falls within the broader category of indoles and derivatives, specifically categorized as a 3-alkylindole due to the ethyl group present at the 1-position of the indole structure. The classification highlights its relevance in medicinal chemistry and potential therapeutic applications.
The synthesis of [(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide can be approached through several synthetic pathways, commonly involving:
These steps require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product.
The molecular formula for [(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide is . The compound's structure can be represented in various formats:
CC1=CNC2=C1C(=C(C=C2)S)C(=N)N
SGHXFHRRWFLILP-XJDXJNMNSA-N
The structural representation indicates that the compound features an ethyl group at position 1 of the indole ring, a sulfanyl group attached to position 3, and a methanimidamide functional group that may exhibit significant biological activity.
[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide may undergo various chemical reactions typical for indole derivatives:
These reactions are influenced by factors such as solvent polarity, temperature, and pH levels.
Potential mechanisms could include:
The physical properties of [(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide include:
Chemical properties include:
These properties are critical for determining appropriate handling procedures and potential applications in research.
[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide has potential applications in:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5